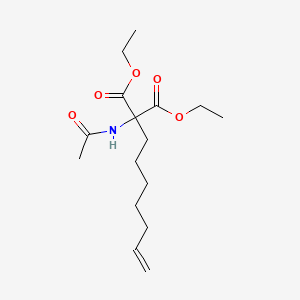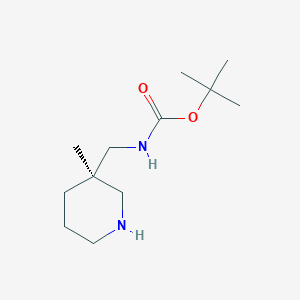
2-(4-Ethylphenylcarbonothioyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenylcarbonothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-ethylphenylcarbonothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid typically involves the reaction of 4-ethylbenzenethiol with a benzoic acid derivative. One common method is the condensation reaction between 4-ethylbenzenethiol and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
2-(4-Ethylphenylcarbonothioyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carbonothioyl group can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
2-(4-Ethylphenylcarbonothioyl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds or enzyme inhibitors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Ethylphenylcarbonothioyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenylcarbonothioyl)benzoic acid
- 2-(4-Chlorophenylcarbonothioyl)benzoic acid
- 2-(4-Nitrophenylcarbonothioyl)benzoic acid
Uniqueness
2-(4-Ethylphenylcarbonothioyl)benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, chloro, or nitro analogs, the ethyl group provides different steric and electronic effects, potentially leading to distinct biological activities and industrial applications.
属性
分子式 |
C16H14O2S |
|---|---|
分子量 |
270.3 g/mol |
IUPAC 名称 |
2-(4-ethylbenzenecarbothioyl)benzoic acid |
InChI |
InChI=1S/C16H14O2S/c1-2-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16(17)18/h3-10H,2H2,1H3,(H,17,18) |
InChI 键 |
FDQNRMFLMMOFEF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)





![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)







